N-Methyl-N-naphthylmethylamine

Catalog No.
S750059
CAS No.
14489-75-9
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-naphthylmethylamine

CAS Number

14489-75-9

Product Name

N-Methyl-N-naphthylmethylamine

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3

InChI Key

MQRIUFVBEVFILS-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC2=CC=CC=C21

Synonyms

N-Methyl-1-naphthalenemethanamine; [(Naphthalen-1-yl)methyl]methylamine; N-Methyl-N-[(naphthalen-1-yl)methyl]amine; N-Methyl-N-[(1-naphthyl)methyl]amine; 1-Methylaminomethylnaphthalene; NSC 129392;

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21

The exact mass of the compound N-Methyl-N-naphthylmethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129392. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methyl-N-naphthylmethylamine (CAS 14489-75-9), also known as N-methyl-1-(naphthalen-1-yl)methanamine, is a highly specialized secondary arylalkylamine that serves as the definitive structural building block for the allylamine class of antimycotics [1]. In industrial procurement, it is primarily sourced as the mandatory late-stage intermediate for the synthesis of blockbuster antifungal agents such as Terbinafine, Naftifine, and Butenafine[2]. The compound provides the essential N-methyl-1-naphthylmethyl pharmacophore, which is strictly required for the downstream inhibition of fungal squalene epoxidase. Commercially available in high purity (>98%), it enables a highly convergent N-alkylation process that bypasses older, toxic multi-step synthetic routes, making it indispensable for pharmaceutical manufacturing [2].

Generic substitution of this precursor is chemically and pharmacologically unviable in API synthesis . Replacing it with the primary amine (1-naphthylmethylamine) forces a subsequent, low-yielding N-methylation step on a sterically hindered intermediate, leading to competitive over-alkylation and severe yield degradation. Substituting the 1-naphthyl core with a 2-naphthyl or benzyl group (e.g., N-methylbenzylamine) fundamentally alters the geometry and lipophilicity of the resulting active pharmaceutical ingredient (API) [1]. This structural deviation destroys the API's binding affinity to the squalene epoxidase lipophilic pocket and prevents its accumulation in keratinized tissues. Furthermore, utilizing higher N-alkyl homologs (such as N-ethyl) introduces steric clashes that drastically reduce target enzyme inhibition. Therefore, exact procurement of the N-methyl-1-naphthyl configuration is mandatory for producing functional allylamine antifungals .

Late-Stage API Coupling Efficiency

In industrial API synthesis, N-Methyl-N-naphthylmethylamine enables a highly efficient, convergent N-alkylation step. When reacted with 1-chloro-6,6-dimethyl-2-hepten-4-yne under optimized aqueous/organic biphasic conditions, it directly yields the tertiary amine Terbinafine with yields exceeding 91-93% [1]. In contrast, attempting to build the tertiary amine starting from the primary 1-naphthylmethylamine requires multi-step reductive aminations or suffers from competitive over-alkylation, dropping the effective yield of the desired tertiary amine to below 60%[1].

Evidence DimensionFinal coupling step yield for tertiary amine API
Target Compound Data>91% yield via direct N-alkylation
Comparator Or Baseline1-Naphthylmethylamine (primary amine baseline)
Quantified Difference>30% absolute increase in API yield while eliminating one synthetic step
ConditionsBiphasic N-alkylation with potassium carbonate or sodium hydroxide at 80-100 °C

Direct procurement of the secondary amine maximizes late-stage API yield and eliminates the need for complex purification of over-alkylated byproducts.

Pharmacophore Necessity for Squalene Epoxidase Inhibition

The N-methyl-1-naphthylmethyl moiety provided by this specific compound is the critical pharmacophore for the biological activity of the resulting APIs. Structure-activity relationship (SAR) studies demonstrate that APIs derived from N-Methyl-N-naphthylmethylamine exhibit potent, nanomolar inhibition of fungal squalene epoxidase [1]. Conversely, APIs synthesized using N-methylbenzylamine (phenyl analog) or the 2-naphthyl isomer show a catastrophic drop in binding affinity, often rendering them clinically inactive. The 1-naphthyl geometry is uniquely required to perfectly occupy the enzyme's hydrophobic binding pocket[1].

Evidence DimensionSqualene epoxidase inhibitory potency of the derived API
Target Compound DataNanomolar IC50 (high fungicidal activity)
Comparator Or BaselineN-methylbenzylamine-derived analogs
Quantified DifferenceOrders of magnitude loss in enzyme inhibition for the benzyl comparator
ConditionsIn vitro squalene epoxidase inhibition assays

Selecting any analog other than the exact 1-naphthylmethylamine derivative results in a biologically inactive final product, making generic substitution impossible.

Lipophilicity Contribution for Tissue Penetration

The physicochemical properties of the final antifungal drug are heavily dictated by the amine precursor. The fused bicyclic naphthalene ring of N-Methyl-N-naphthylmethylamine imparts exceptional lipophilicity to the final API, with Terbinafine achieving a LogP of approximately 5.3 to 5.5 [1]. This extreme lipophilicity is strictly required for the drug to partition into and accumulate within the sebum, stratum corneum, and nail beds. If a less lipophilic precursor like N-methylbenzylamine were used, the resulting LogP would drop significantly, preventing the drug from reaching therapeutic concentrations in deep fungal nail infections [1].

Evidence DimensionPrecursor contribution to final API LogP
Target Compound DataHigh lipophilicity enabling API LogP > 5.0
Comparator Or BaselineN-methylbenzylamine (monocyclic analog)
Quantified DifferenceSubstantial reduction in LogP, leading to failure in keratinized tissue accumulation
ConditionsPharmacokinetic tissue distribution models

The specific lipophilic bulk of the 1-naphthyl group is non-negotiable for formulating drugs that must penetrate and reside in nail and skin tissues.

Purity-Linked Reproducibility in Industrial Scale-Up

Commercially sourced N-Methyl-N-naphthylmethylamine can be purified via high-vacuum distillation (e.g., 110-115 °C at 1.8 kPa) to achieve >98% purity, strictly controlling the levels of bis-alkylated or primary amine impurities[1]. When crude or unoptimized synthetic mixtures are used, the presence of these impurities directly translates to structurally related impurities in the final API (such as Terbinafine EP Impurity A). Utilizing the high-purity, isolated secondary amine ensures that the final API meets stringent pharmacopeial standards without requiring excessive downstream recrystallizations [1].

Evidence DimensionAPI impurity profile control
Target Compound Data>98% pure precursor yields pharmacopeia-compliant API
Comparator Or BaselineCrude or in situ generated amine mixtures
Quantified DifferenceElimination of bis-alkylated tertiary amine impurities that are difficult to separate from the final API
ConditionsIndustrial scale-up and vacuum distillation purification

Procuring the highly purified, isolated secondary amine drastically reduces downstream purification costs and regulatory compliance risks in pharmaceutical manufacturing.

Industrial Synthesis of Terbinafine and Allylamine Antifungals

N-Methyl-N-naphthylmethylamine is the mandatory, non-substitutable precursor for the commercial production of Terbinafine[1]. It is utilized in the final, convergent N-alkylation step, reacting with 1-chloro-6,6-dimethyl-2-hepten-4-yne to yield the active pharmaceutical ingredient with high efficiency and minimal byproducts.

Development of Novel Squalene Epoxidase Inhibitors

In medicinal chemistry, this compound serves as the foundational building block for exploring new inhibitors of sterol biosynthesis [1]. Because the N-methyl-1-naphthylmethyl group is a proven, high-affinity pharmacophore for the squalene epoxidase hydrophobic pocket, researchers use it to anchor novel side chains when developing next-generation treatments for resistant fungal strains.

Synthesis of Naftifine and Benzylamine Antimycotics

Beyond Terbinafine, this compound is directly reacted with cinnamyl chloride derivatives to synthesize Naftifine, another critical topical antifungal [2]. Its use ensures the correct tertiary amine structure and lipophilicity required for the drug's topical efficacy against dermatophytes.

Analytical Reference Standard Generation

In pharmaceutical quality control, N-Methyl-N-naphthylmethylamine is procured to synthesize and validate analytical reference standards for known API impurities (e.g., Terbinafine EP Impurity A) [1]. This is essential for validating HPLC methods and ensuring the regulatory compliance of commercial antifungal batches.

XLogP3

2.6

Appearance

Powder

UNII

DWX2R0PS9P

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (44.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H401 (33.33%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];
H411 (44.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

14489-75-9

Wikipedia

N-methyl-N-naphthylmethylamine

Dates

Last modified: 09-14-2023
Chen et al. Small molecule targeting of a diapophytoene desaturase inhibits S. aureus virulence. Nature Chemical Biology, doi: 10.1038/nchembio.2003, published online 18 January 2016 http://www.nature.com/naturechemicalbiology

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